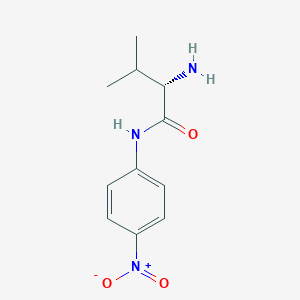

L-Valine 4-nitroanilide

説明

特性

IUPAC Name |

(2S)-2-amino-3-methyl-N-(4-nitrophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-7(2)10(12)11(15)13-8-3-5-9(6-4-8)14(16)17/h3-7,10H,12H2,1-2H3,(H,13,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIZCLBWDPSXDM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428585 | |

| Record name | L-Valine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52084-13-6 | |

| Record name | L-Valine 4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of L-Valine 4-Nitroanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Valine 4-nitroanilide is a synthetic chromogenic substrate extensively utilized in biochemical assays, particularly for the detection and quantification of protease activity. Its chemical structure, comprising the amino acid L-valine linked to a 4-nitroaniline moiety via an amide bond, allows for the spectrophotometric measurement of enzymatic cleavage. This guide provides a comprehensive overview of the chemical properties of L-Valine 4-nitroanilide, detailed experimental protocols for its use and characterization, and visual representations of its primary application.

Chemical and Physical Properties

L-Valine 4-nitroanilide is typically available as its hydrochloride salt, which exhibits enhanced stability and solubility in aqueous solutions.[1] The properties of both the free base and the hydrochloride salt are crucial for their application in experimental settings.

Table 1: General Properties of L-Valine 4-Nitroanilide and its Hydrochloride Salt

| Property | L-Valine 4-nitroanilide | L-Valine 4-nitroanilide Hydrochloride |

| Synonyms | (2S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide, L-Val-pNA | L-Val-pNA·HCl |

| CAS Number | 52084-13-6[2] | 77835-49-5[3] |

| Molecular Formula | C₁₁H₁₅N₃O₃[2] | C₁₁H₁₅N₃O₃·HCl[3] |

| Appearance | Off-white to yellow powder | White to off-white powder[3] |

Table 2: Physicochemical Properties of L-Valine 4-Nitroanilide and its Hydrochloride Salt

| Property | L-Valine 4-nitroanilide | L-Valine 4-nitroanilide Hydrochloride |

| Molecular Weight | 237.26 g/mol [2] | 273.61 g/mol [3] |

| Melting Point | Data not readily available | Data not readily available |

| Solubility | Very slightly soluble in water (0.52 g/L at 25 °C, calculated).[4] Soluble in organic solvents like DMSO. | Soluble in aqueous solutions.[3] Soluble in methanol.[3] |

| Optical Rotation | Data not readily available | [α]D²⁰ = +63 ± 2° (c=1 in MeOH)[3] |

| Stability & Storage | Store at 2-8°C.[2] | Store at ≤ -4°C.[3] |

Reactivity and Applications

The primary utility of L-Valine 4-nitroanilide lies in its role as a chromogenic substrate for various proteases, including elastase and trypsin. The enzymatic hydrolysis of the amide bond linking the L-valine residue to the 4-nitroaniline group releases the yellow-colored 4-nitroaniline (p-nitroaniline), which has a maximum absorbance at approximately 405-410 nm. The rate of p-nitroaniline release is directly proportional to the enzyme's activity.[5]

This property makes L-Valine 4-nitroanilide an invaluable tool in:

-

Enzyme Kinetics: Studying the reaction rates and mechanisms of proteases.[3]

-

Drug Discovery: Screening for and characterizing protease inhibitors.

-

Protein Engineering: Assessing the activity of modified or engineered proteases.[3]

-

Biochemical Assays: Quantifying protease levels in biological samples.[3]

Experimental Protocols

I. General Protocol for Determining Protease Activity using L-Valine 4-Nitroanilide

This protocol provides a general framework for assaying protease activity. Specific parameters such as buffer composition, pH, temperature, and substrate concentration should be optimized for the particular enzyme under investigation.

Materials:

-

L-Valine 4-nitroanilide

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., Tris-HCl, Phosphate buffer) appropriate for the specific protease

-

Protease solution of unknown activity

-

Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm

-

96-well microplate or cuvettes

Procedure:

-

Substrate Stock Solution Preparation: Prepare a stock solution of L-Valine 4-nitroanilide (e.g., 10-20 mM) in DMSO.

-

Working Substrate Solution: Dilute the stock solution to the desired final concentration in the assay buffer. The optimal concentration is often near the Michaelis-Menten constant (Km) for the enzyme.

-

Enzyme Preparation: Prepare serial dilutions of the protease in the assay buffer to determine an optimal concentration that yields a linear reaction rate over time.

-

Assay Setup:

-

In a 96-well plate, add a defined volume of assay buffer to each well.

-

Add a small volume of the diluted protease solution to the appropriate wells.

-

Include control wells containing only the assay buffer and substrate to measure substrate auto-hydrolysis.

-

-

Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.[6]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the working substrate solution to each well.

-

Measurement: Immediately begin monitoring the increase in absorbance at 405-410 nm over a set period (e.g., 10-30 minutes) at regular intervals (e.g., every 30-60 seconds).[5]

-

Data Analysis:

-

Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

-

The concentration of the product (p-nitroaniline) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 8800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length.

-

Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.[7]

-

II. Workflow for Protease Inhibitor Screening

L-Valine 4-nitroanilide is a valuable tool for screening potential protease inhibitors. The following workflow outlines the general steps involved.

Figure 1: A generalized workflow for screening protease inhibitors using L-Valine 4-nitroanilide.

Enzymatic Cleavage of L-Valine 4-Nitroanilide

The core of the assay is the enzymatic hydrolysis of L-Valine 4-nitroanilide. This reaction is highly specific to proteases that recognize and cleave at the C-terminus of a valine residue.

Figure 2: The enzymatic cleavage of L-Valine 4-nitroanilide by a protease.

Conclusion

L-Valine 4-nitroanilide is a robust and versatile tool for the study of proteases. Its well-defined chemical properties and the straightforward nature of the chromogenic assay make it an essential reagent in academic research and pharmaceutical development. The protocols and workflows presented in this guide offer a solid foundation for the effective utilization of this compound in a variety of experimental contexts. Further optimization of assay conditions is always recommended to suit the specific enzyme and experimental goals.

References

- 1. benchchem.com [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS # 52084-13-6, L-Valine p-nitroanilide, (2S)-2-Amino-3-methyl-N-(4-nitrophenyl)butanamide - chemBlink [chemblink.com]

- 5. benchchem.com [benchchem.com]

- 6. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]

- 7. Enzymatic Assay of Elastase (EC 3.4.21.36) [sigmaaldrich.com]

L-Valine 4-Nitroanilide: A Chromogenic Substrate for Protease Activity and Mechanistic Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Valine 4-nitroanilide is a synthetic chromogenic substrate extensively utilized in biochemical and clinical research to assay the activity of various proteases, particularly those with a preference for cleaving after valine residues, such as elastase. The molecule consists of the amino acid L-valine linked to a p-nitroaniline group via an amide bond. Enzymatic cleavage of this amide bond by a protease releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically. This property makes L-Valine 4-nitroanilide a valuable tool for studying enzyme kinetics, screening for protease inhibitors, and diagnosing diseases associated with abnormal protease activity. This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental protocols related to L-Valine 4-nitroanilide.

Chemical Structure and Properties

L-Valine 4-nitroanilide, also known as L-Valine p-nitroanilide, is characterized by the covalent linkage of an L-valine residue to a 4-nitroaniline moiety.

| Property | Value |

| Chemical Formula | C₁₁H₁₅N₃O₃ |

| Molecular Weight | 237.26 g/mol |

| CAS Number | 52084-13-6 |

| Appearance | Off-white to yellow crystalline powder |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. Limited solubility in aqueous buffers. |

Mechanism of Action: Enzymatic Cleavage

The core of L-Valine 4-nitroanilide's utility lies in its role as a substrate for proteolytic enzymes, primarily serine proteases like elastase. The mechanism of cleavage follows the general principles of serine protease catalysis, involving a catalytic triad of amino acid residues (typically serine, histidine, and aspartate) in the enzyme's active site.

The enzymatic reaction can be summarized as follows:

-

Substrate Binding: L-Valine 4-nitroanilide binds to the active site of the protease. The valine residue fits into the S1 specificity pocket of the enzyme, which accommodates the substrate's side chain.

-

Nucleophilic Attack: The serine residue of the catalytic triad, activated by the histidine and aspartate residues, performs a nucleophilic attack on the carbonyl carbon of the amide bond linking valine and p-nitroaniline.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.

-

Acyl-Enzyme Formation and Release of p-Nitroaniline: The tetrahedral intermediate collapses, leading to the cleavage of the amide bond. The p-nitroaniline is released as the first product. This molecule is a chromophore, exhibiting a distinct yellow color in solution.

-

Deacylation: The remaining acyl-enzyme intermediate is then hydrolyzed by a water molecule, releasing the L-valine and regenerating the active enzyme.

The rate of p-nitroaniline release is directly proportional to the enzymatic activity under appropriate conditions. The concentration of the released p-nitroaniline can be measured by monitoring the increase in absorbance at or near its absorbance maximum.

Quantitative Data: Enzyme Kinetics

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |

| Human Granulocyte Elastase | L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide | 0.55 | 6 | 1.09 x 10⁴ | 8.3 | 37 | [1] |

| Porcine Pancreatic Elastase | L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide | ~2 | <0.001 | <0.5 | 8.3 | 37 | [1] |

| Porcine Pancreatic Elastase | N-Succinyl-L-Ala-L-Ala-L-Ala-p-nitroanilide | 1.15 | - | - | 8.0 | 25 |

Note: The kcat value for Porcine Pancreatic Elastase with N-Succinyl-L-Ala-L-Ala-L-Ala-p-nitroanilide was not specified in the provided source.

Experimental Protocols

The following is a generalized protocol for a protease assay using L-Valine 4-nitroanilide. This protocol should be optimized for the specific enzyme and experimental conditions.

Materials

-

L-Valine 4-nitroanilide substrate

-

Protease enzyme (e.g., elastase)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Microplate reader or spectrophotometer capable of measuring absorbance at 405-410 nm

-

96-well microplates or cuvettes

-

Incubator or water bath

Reagent Preparation

-

Substrate Stock Solution: Prepare a stock solution of L-Valine 4-nitroanilide (e.g., 10 mM) in a suitable organic solvent like DMSO or ethanol. The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.

-

Enzyme Solution: Prepare a stock solution of the protease in the assay buffer. The optimal concentration will depend on the enzyme's activity and should be determined empirically.

-

Assay Buffer: Prepare the desired assay buffer and adjust the pH to the optimal value for the specific protease.

Assay Procedure

-

Reaction Setup: In a 96-well microplate, add the assay buffer to each well.

-

Substrate Addition: Add the L-Valine 4-nitroanilide stock solution to each well to achieve the desired final substrate concentration.

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.

-

Enzyme Addition: Initiate the reaction by adding the enzyme solution to each well. For a blank control, add an equal volume of assay buffer instead of the enzyme solution.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm or 410 nm at regular intervals (e.g., every 30-60 seconds) for a set period of time (e.g., 10-30 minutes).[2][3]

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (ε₄₁₀ = 8800 M⁻¹cm⁻¹), c is the concentration, and l is the path length.[2]

-

Determine the enzyme activity, typically expressed in units (μmol of product formed per minute).

-

Signaling Pathways

L-Valine 4-nitroanilide is a synthetic compound and, as such, is not a component of any known biological signaling pathway. However, the proteases that it is designed to assay, such as neutrophil elastase, are key players in various physiological and pathological processes, including inflammation, immune response, and tissue remodeling. For instance, neutrophil elastase is a critical mediator in the pathogenesis of chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Therefore, while L-Valine 4-nitroanilide itself is not part of a signaling cascade, it serves as a crucial tool to study the activity of enzymes that are integral to these pathways.

Conclusion

L-Valine 4-nitroanilide is a robust and convenient chromogenic substrate for the continuous monitoring of protease activity. Its well-defined chemical structure and predictable enzymatic cleavage mechanism make it an indispensable tool in both basic research and drug discovery. The straightforward spectrophotometric assay allows for high-throughput screening of enzyme inhibitors and detailed kinetic characterization of proteases. While the specific kinetic parameters can vary, the general principles and protocols outlined in this guide provide a solid foundation for researchers to effectively utilize L-Valine 4-nitroanilide in their studies of proteolytic enzymes.

References

Navigating the Aqueous Solubility of L-Valine 4-Nitroanilide Hydrochloride: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the aqueous solubility of L-Valine 4-nitroanilide hydrochloride, a critical chromogenic substrate for serine protease activity assays. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines experimental protocols for solubility determination, and visualizes key processes and influencing factors to support robust experimental design and execution.

Physicochemical Properties

A solid understanding of the physicochemical properties of L-Valine 4-nitroanilide hydrochloride is fundamental to its application in research. The following table summarizes key identifiers and characteristics of the molecule.

| Property | Value | Reference |

| Synonyms | L-Valine p-nitroanilide hydrochloride; H-L-Val-pNA HCl | [2] |

| CAS Number | 77835-49-5 | [2] |

| Molecular Formula | C₁₁H₁₅N₃O₃·HCl | [1][2] |

| Molecular Weight | 273.72 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Purity | >99% | [2] |

Aqueous Solubility Profile

Qualitative descriptions from various sources indicate that L-Valine 4-nitroanilide hydrochloride is soluble in aqueous solutions. However, for precise experimental work, empirical determination of its solubility in specific buffers (e.g., Tris, PBS) and at relevant pH and temperature conditions is essential. The hydrochloride salt form is expected to enhance its solubility in aqueous media compared to the free base.

| Solvent System | Qualitative Solubility | Factors Influencing Solubility |

| Water | Soluble | pH, Temperature, Ionic Strength |

| Aqueous Buffers (e.g., Tris, PBS) | Expected to be soluble | Buffer composition, pH, Temperature, Ionic Strength |

Experimental Protocol: Determination of Aqueous Solubility

The following is a generalized protocol for determining the aqueous solubility of L-Valine 4-nitroanilide hydrochloride using the shake-flask method coupled with UV-Vis spectrophotometry. This method is suitable for chromogenic compounds.

Objective: To determine the saturation solubility of L-Valine 4-nitroanilide hydrochloride in a specific aqueous buffer at a defined temperature.

Materials:

-

L-Valine 4-nitroanilide hydrochloride

-

Aqueous buffer of choice (e.g., 50 mM Tris-HCl, pH 8.0)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

UV-Vis spectrophotometer and cuvettes

-

Calibrated micropipettes

-

Volumetric flasks

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of L-Valine 4-nitroanilide hydrochloride to a known volume of the desired aqueous buffer in a sealed container. The excess solid should be clearly visible.

-

Incubate the container in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After incubation, centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

-

Preparation of a Standard Curve:

-

Prepare a stock solution of L-Valine 4-nitroanilide hydrochloride of a known concentration in the same aqueous buffer.

-

Perform a series of dilutions from the stock solution to create a set of standards with known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for p-nitroaniline (the chromogenic product of enzymatic cleavage, which can be used as a proxy, or the λmax of the compound itself if it absorbs in a suitable range).

-

Plot a graph of absorbance versus concentration to generate a standard curve and determine the molar extinction coefficient.

-

-

Quantification of the Saturated Solution:

-

Dilute the collected supernatant from the saturated solution with the aqueous buffer to bring its absorbance within the linear range of the standard curve.

-

Measure the absorbance of the diluted supernatant at the same λmax.

-

Use the standard curve to determine the concentration of L-Valine 4-nitroanilide hydrochloride in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the aqueous solubility of the compound under the tested conditions.

-

Factors Influencing Aqueous Solubility

The aqueous solubility of L-Valine 4-nitroanilide hydrochloride is not a fixed value but is influenced by several environmental factors. Understanding these factors is crucial for preparing stock solutions and ensuring the compound remains in solution throughout an experiment.

-

pH: The pH of the aqueous solution will significantly impact the ionization state of the molecule's amino group and potentially the nitroanilide group. As a hydrochloride salt, it is expected to be more soluble at acidic to neutral pH.

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This relationship should be determined empirically for precise applications.

-

Ionic Strength: The presence of salts in buffer systems can affect solubility through the "salting-in" or "salting-out" effect.

-

Buffer Composition: Different buffer components can interact with the solute, potentially altering its solubility.

This technical guide provides a foundational understanding of the aqueous solubility of L-Valine 4-nitroanilide hydrochloride. For critical applications, it is strongly recommended that researchers and scientists perform in-house solubility studies under their specific experimental conditions to ensure accurate and reproducible results.

References

The Chromogenic Core: A Technical Guide to p-Nitroanilide Compounds in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemical research and drug development, the precise quantification of enzyme activity is paramount. Among the myriad of available techniques, chromogenic assays utilizing p-nitroanilide (pNA) peptide substrates have established themselves as a cornerstone for their simplicity, sensitivity, and adaptability.[1] This technical guide provides an in-depth exploration of the chromogenic properties of p-nitroanilide compounds, detailing their application in enzyme kinetics, providing comprehensive experimental protocols, and visualizing the associated biochemical pathways.

The fundamental principle of these assays lies in the enzymatic cleavage of a synthetic substrate. This substrate consists of a specific peptide sequence, which confers selectivity for a particular protease, covalently linked to a p-nitroanilide molecule.[2] In its conjugated form, the substrate is colorless. However, upon enzymatic hydrolysis of the amide bond, the p-nitroaniline chromophore is released.[3] Free p-nitroaniline imparts a distinct yellow color to the solution, with a characteristic absorbance maximum around 405-410 nm.[4] The rate of this color change is directly proportional to the enzymatic activity, enabling real-time kinetic measurements.[3]

Core Principle: The Chromogenic Reaction of p-Nitroanilide

The utility of p-nitroanilide substrates is rooted in a straightforward enzymatic reaction that results in a quantifiable color change. The substrate is engineered with a peptide sequence that is recognized by the target protease. This peptide is linked via an amide bond to the p-nitroaniline moiety. While the substrate itself is colorless, the enzymatic cleavage of the amide bond liberates p-nitroaniline. This free p-nitroaniline is a chromophore, a molecule that absorbs light at a specific wavelength, in this case, around 405 nm.[3]

The intensity of the yellow color is directly proportional to the concentration of released p-nitroaniline, which in turn is a direct measure of the enzyme's activity. This relationship is governed by the Beer-Lambert law, which provides a linear correlation between absorbance and concentration, allowing for precise quantification.

Quantitative Data on p-Nitroanilide and Common Protease Assays

A significant advantage of p-nitroanilide-based assays is the ability to generate robust quantitative data on enzyme kinetics. The Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat) are critical parameters for characterizing enzyme-substrate interactions and for screening potential inhibitors.[3]

Physicochemical Properties of p-Nitroaniline

| Property | Value | Reference |

| Molar Mass | 138.12 g/mol | [5] |

| Appearance | Yellow crystalline solid | |

| Maximum Absorbance (λ_max) | ~405 nm | [3][4] |

| Molar Extinction Coefficient (ε) at 405 nm | ~9,960 M⁻¹cm⁻¹ | [6] |

Kinetic Parameters of Common Proteases with p-Nitroanilide Substrates

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Thrombin (Human α-thrombin) | Tos-Gly-Pro-Arg-pNA (Chromozym-TH) | 4.18 ± 0.22 | 127 ± 8 | 3.0 x 10⁷ |

| Thrombin (Human α-thrombin) | D-Phe-Pip-Arg-pNA (S-2238) | 1.33 ± 0.07 | 91.4 ± 1.8 | 6.9 x 10⁷ |

| Thrombin (Bovine α-thrombin) | Tos-Gly-Pro-Arg-pNA (Chromozym-TH) | 3.61 ± 0.15 | 100 ± 1 | 2.8 x 10⁷ |

| Thrombin (Bovine α-thrombin) | D-Phe-Pip-Arg-pNA (S-2238) | 1.50 ± 0.10 | 98.0 ± 0.5 | 6.5 x 10⁷ |

| Factor Xa | Z-D-Arg-Gly-Arg-pNA | - | - | - |

| Elastase (Leukocyte) | Suc-Ala-Ala-Ala-pNA | - | - | - |

| Caspase-3 | Ac-DEVD-pNA | - | - | - |

| Trypsin | Bz-Arg-pNA | 210 | 0.04 | 190 |

| Plasmin | D-Val-Leu-Lys-pNA | 260 | - | - |

Note: Kinetic parameters can vary depending on assay conditions (pH, temperature, buffer composition). The data presented is a compilation from various sources for comparative purposes.[7][8]

Key Signaling Pathways Investigated with p-Nitroanilide Substrates

The versatility of p-nitroanilide substrates allows for their application in studying a wide array of biological processes where proteases play a crucial role. Two prominent examples are the blood coagulation cascade and the caspase-mediated apoptosis pathway.

The Blood Coagulation Cascade

The coagulation cascade is a complex series of proteolytic events leading to the formation of a fibrin clot.[9] It is traditionally divided into the intrinsic, extrinsic, and common pathways, all of which involve a series of serine proteases that activate downstream zymogens.[10][11][12] Key proteases in this cascade, such as Factor Xa and Thrombin, can be readily assayed using specific p-nitroanilide substrates.[9][10][11][12]

The Caspase Signaling Pathway in Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. A key family of proteases involved in executing apoptosis are the caspases.[1][3][13][14] Caspases are cysteine-aspartic proteases that exist as inactive zymogens and are activated in a hierarchical cascade.[1][3][13][14] This cascade can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway.[2][3] Specific p-nitroanilide substrates have been developed to measure the activity of key executioner caspases, such as caspase-3.[15][16][17][18]

Experimental Protocols

The following section provides detailed methodologies for key experiments utilizing p-nitroanilide substrates. These protocols serve as a general framework and should be optimized for specific enzymes and experimental conditions.

General Experimental Workflow for a Protease Assay

The workflow for a typical protease assay using a p-nitroanilide substrate involves several key stages, from reagent preparation to data analysis.

Detailed Protocol for a Caspase-3 Colorimetric Assay

This protocol is designed for the measurement of caspase-3 activity in cell lysates.[15][18]

1. Reagent Preparation:

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA.

-

2X Reaction Buffer: 100 mM HEPES (pH 7.4), 20% glycerol, 2 mM DTT.

-

Substrate Stock Solution: 4 mM Ac-DEVD-pNA in DMSO.

-

p-Nitroaniline Standard: 1 mM p-nitroaniline in DMSO for standard curve generation.

2. Cell Lysate Preparation:

-

Induce apoptosis in cell culture using the desired stimulus.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in cold Lysis Buffer (e.g., 100 µL per 1-5 x 10⁶ cells).

-

Incubate on ice for 15 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Collect the supernatant (cytosolic extract).

-

Determine protein concentration of the lysate (e.g., using a BCA protein assay).

3. Assay Procedure (96-well plate format):

-

Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

Add 50 µL of 2X Reaction Buffer to each well.

-

Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM).

-

Include a blank control containing Lysis Buffer instead of cell lysate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

4. Data Analysis:

-

Subtract the absorbance of the blank from all sample readings.

-

To quantify caspase activity, generate a standard curve using known concentrations of p-nitroaniline.

-

Calculate the concentration of p-nitroaniline released in each sample using the standard curve.

-

Express caspase activity as nmol of pNA released per minute per mg of protein.

Detailed Protocol for an Elastase Activity Assay

This protocol is suitable for measuring the activity of elastase, for example, from porcine pancreas or human neutrophils.[19][20][21][22]

1. Reagent Preparation:

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

-

Substrate Stock Solution: 100 mM N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala₃-pNA) in DMSO.

-

Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).

-

Elastase Solution: Prepare a working solution of elastase in Assay Buffer. The concentration should be optimized to yield a linear rate of absorbance change over the desired time course.

2. Assay Procedure (Cuvette-based spectrophotometer):

-

Set the spectrophotometer to 410 nm and equilibrate to 25°C.

-

In a cuvette, add 2.7 mL of Assay Buffer.

-

Add 0.2 mL of the Working Substrate Solution.

-

Mix by inversion and incubate in the spectrophotometer for 5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding 0.1 mL of the Elastase Solution.

-

Immediately mix and record the increase in absorbance at 410 nm for 5-10 minutes.

3. Data Analysis:

-

Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where ε for p-nitroaniline is approximately 8,800 M⁻¹cm⁻¹ at 410 nm.

-

One unit of elastase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under the specified conditions.

Conclusion

p-Nitroanilide-based chromogenic substrates represent a powerful and versatile tool in the arsenal of researchers and drug development professionals. Their ease of use, coupled with the ability to generate high-quality quantitative data, makes them indispensable for studying a wide range of proteases involved in critical biological pathways. By understanding the core principles of the chromogenic reaction, leveraging detailed experimental protocols, and visualizing the complex signaling networks in which these enzymes operate, scientists can effectively harness the power of p-nitroanilide compounds to advance our understanding of enzymology and accelerate the discovery of novel therapeutics.

References

- 1. abeomics.com [abeomics.com]

- 2. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. anygenes.com [anygenes.com]

- 4. benchchem.com [benchchem.com]

- 5. p-Nitroaniline [webbook.nist.gov]

- 6. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]

- 7. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Blood Coagulation Signaling Pathways: R&D Systems [rndsystems.com]

- 10. assaygenie.com [assaygenie.com]

- 11. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]

- 12. bloodresearch.or.kr [bloodresearch.or.kr]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Caspase signaling pathway: Significance and symbolism [wisdomlib.org]

- 15. benchchem.com [benchchem.com]

- 16. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 19. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. image.pro.acmec-e.com [image.pro.acmec-e.com]

- 22. Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis [jove.com]

L-Valine 4-Nitroanilide: A Chromogenic Substrate for Protease Activity Assays

An In-depth Technical Guide for Researchers and Drug Development Professionals

L-Valine 4-nitroanilide and its derivatives are invaluable tools in the fields of biochemistry and pharmacology. As chromogenic substrates, they provide a straightforward and sensitive method for detecting and quantifying the activity of various proteases. This technical guide offers a comprehensive overview of the properties, applications, and experimental protocols associated with L-Valine 4-nitroanilide, tailored for researchers, scientists, and professionals involved in drug development.

Core Principles and Mechanism of Action

L-Valine 4-nitroanilide is a synthetic substrate designed to mimic the natural peptide targets of certain proteases. The core principle of its use lies in the enzymatic cleavage of the amide bond between the L-Valine residue and the 4-nitroaniline moiety.

Upon cleavage by a protease, the colorless substrate releases 4-nitroaniline (p-nitroaniline), a chromophore that imparts a distinct yellow color to the solution. The rate of color development is directly proportional to the enzymatic activity and can be quantitatively measured by monitoring the increase in absorbance at approximately 405-410 nm. This allows for real-time kinetic analysis of the enzyme's activity.

The specificity of the substrate can be modulated by attaching additional amino acids to the N-terminus of the valine residue, creating oligopeptide-p-nitroanilides that are highly specific for particular proteases.[1][2]

Caption: Enzymatic cleavage of L-Valine 4-nitroanilide by a protease to yield L-Valine and the chromogenic product 4-nitroaniline.

Biochemical and Physical Properties

L-Valine 4-nitroanilide is typically available as a hydrochloride salt to improve its solubility and stability.[3] Its properties are crucial for designing and executing accurate and reproducible protease assays.

| Property | Value |

| Synonyms | L-Val-pNA·HCl |

| Molecular Formula | C₁₁H₁₅N₃O₃·HCl |

| Molecular Weight | 273.61 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water and methanol |

| Storage Temperature | ≤ -4 °C for long-term stability |

Data sourced from Chem-Impex.[3]

Target Proteases and Substrate Specificity

While L-Valine 4-nitroanilide itself can be a substrate for enzymes with aminopeptidase activity, its primary utility comes from its incorporation into more complex peptides to confer specificity for endopeptidases. The P1 position, occupied by Valine in this case, is a key determinant of which proteases will cleave the substrate. Elastase-like proteases, for instance, prefer small hydrophobic residues like Valine or Alanine at the P1 position.

By synthesizing different peptide sequences upstream of the p-nitroanilide, a wide range of proteases can be targeted.

| Substrate | Target Protease(s) |

| L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide | Human Granulocyte Elastase |

| D-Valyl-L-leucyl-L-lysine 4-nitroanilide | Plasmin |

| H-D-Valyl-L-leucyl-L-arginine 4-nitroanilide | Human Tissue Kallikrein |

| N-α-Benzoyloxycarbonyl-L-lysine thio-benzyl ester | Trypsin |

Data compiled from various sources.[1][2][4]

Experimental Protocols

Detailed and consistent protocols are essential for obtaining reliable data. Below are generalized and specific protocols for conducting protease activity assays using p-nitroanilide substrates.

General Protease Assay Workflow

This workflow outlines the fundamental steps for measuring protease activity.

Caption: A stepwise diagram illustrating the experimental workflow for a typical protease assay using a chromogenic substrate.

Detailed Protocol: Plasmin Activity Assay

This protocol is adapted from a standardized procedure for determining plasmin activity using D-Val-Leu-Lys-p-Nitroanilide.[5]

A. Reagents:

-

Assay Buffer (pH 7.5 at 37°C):

-

10 mM Potassium Phosphate

-

70 mM Sodium Phosphate

-

100 mM Lysine

-

Prepare in purified water and adjust pH to 7.5 at 37°C with 1N NaOH.[5]

-

-

Substrate Stock Solution (6.5 mM):

-

Prepare a 3.58 mg/mL solution of D-Val-Leu-Lys-p-Nitroanilide Dihydrochloride in the Assay Buffer.[5]

-

-

Plasmin Solution:

-

Immediately before use, prepare a solution of 0.025-0.10 units/mL of plasmin in cold purified water.[5]

-

B. Assay Procedure:

-

Set a spectrophotometer to 37°C and to read absorbance at 405 nm.

-

Into a cuvette, pipette the following:

-

1.00 mL Assay Buffer

-

0.25 mL Substrate Stock Solution

-

-

For the blank, add 0.10 mL of purified water.

-

Mix by inversion and incubate the cuvettes in the thermostatted spectrophotometer for 3-5 minutes to reach thermal equilibrium.[5]

-

To initiate the reaction in the sample cuvette, add 0.10 mL of the Plasmin Solution.

-

Immediately mix by inversion and begin recording the increase in absorbance at 405 nm for approximately 10 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA₄₀₅nm/min) from the linear portion of the curve for both the test sample and the blank.[5]

C. Calculation of Activity:

The activity of the enzyme in units per mL can be calculated using the Beer-Lambert law:

Units/mL Enzyme = ( (ΔA₄₀₅nm/min Test - ΔA₄₀₅nm/min Blank) * Total Volume (mL) ) / ( Molar Extinction Coefficient * Volume of Enzyme (mL) )

-

The molar extinction coefficient for p-nitroaniline is typically ~10,000 M⁻¹cm⁻¹.

Quantitative Data and Enzyme Kinetics

The hydrolysis of p-nitroanilide substrates generally follows Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters such as Kₘ and kcat.[1] These values are critical for characterizing enzyme efficiency and for evaluating the potency of inhibitors.

| Enzyme | Substrate | Kₘ (mmol/L) | kcat (s⁻¹) | Conditions |

| Human Granulocyte Elastase | L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide | 0.55 | 6 | pH 8.3, 37°C |

| Porcine Pancreatic Elastase | L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide | ~2.0 | < 0.001 | pH 8.3, 37°C |

| Trypsin | N-α-benzyloxycarbonyl-L-lysine p-nitroanilide | Varies with pH | Varies with pH | 25°C |

Data sourced from Kramps et al., 1983 and Malthouse, 2020.[2][6]

Application in Signaling Pathways and Drug Development

While L-Valine 4-nitroanilide is an in vitro tool, the proteases it helps to characterize are often central to complex biological signaling pathways. For example, plasmin is a key enzyme in the fibrinolytic pathway, responsible for dissolving blood clots. Assays using substrates like D-Val-Leu-Lys-pNA are crucial for developing and evaluating new thrombolytic drugs.

Caption: The role of plasmin in the fibrinolytic cascade, a pathway where substrates like D-Val-Leu-Lys-pNA are used for drug discovery.

Summary

L-Valine 4-nitroanilide and its peptide derivatives are robust and versatile chromogenic substrates essential for modern enzyme research and drug development.[3] Their use in simple, continuous spectrophotometric assays allows for the precise determination of protease activity and the kinetic characterization of enzymes and their inhibitors. The ability to customize the peptide sequence provides a high degree of specificity, making these substrates indispensable for studying a wide array of proteases involved in critical physiological and pathological processes.

References

- 1. Kinetic peculiarities of human tissue kallikrein: 1--substrate activation in the catalyzed hydrolysis of H-D-valyl-L-leucyl-L-arginine 4-nitroanilide and H-D-valyl-L-leucyl-L-lysine 4-nitroanilide; 2--substrate inhibition in the catalyzed hydrolysis of N alpha-p-tosyl-L-arginine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide, a highly specific substrate for granulocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 5. Enzymatic Assay of Plasmin with D-Val-Leu-Lys-p-Nitroanilide Dihydrochloride [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Core Principles of Enzyme Kinetics with Chromogenic Substrates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of enzyme kinetics, with a specific focus on the application of chromogenic substrates. It is designed to serve as a practical resource for researchers, scientists, and professionals involved in drug development and other fields where understanding and quantifying enzymatic reactions is crucial. This document details the theoretical underpinnings of enzyme kinetics, provides practical experimental protocols, and offers guidance on data analysis and troubleshooting.

Core Principles of Enzyme Kinetics

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. By measuring these rates and how they change in response to varying experimental conditions, we can gain insights into the catalytic mechanism of an enzyme, its role in metabolic pathways, how its activity is controlled, and how it can be affected by drugs or inhibitors.[1][2]

The Michaelis-Menten Model

A cornerstone of enzyme kinetics is the Michaelis-Menten model, which describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km).[2][3][4][5][6] The model is based on the premise that an enzyme (E) and substrate (S) reversibly bind to form an enzyme-substrate complex (ES), which then irreversibly breaks down to form the product (P) and regenerate the free enzyme.[3][4]

The Michaelis-Menten equation is expressed as:

V₀ = (Vmax * [S]) / (Km + [S])

Where:

-

V₀ is the initial reaction velocity.

-

Vmax is the maximum reaction velocity, achieved when the enzyme is saturated with the substrate.[3][5]

-

[S] is the substrate concentration.

-

Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax.[3][5] It is also a measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[3]

A plot of V₀ versus [S] yields a hyperbolic curve, characteristic of Michaelis-Menten kinetics.[3][5][6]

Figure 1: Michaelis-Menten reaction pathway.

Lineweaver-Burk Plot

While the Michaelis-Menten plot is illustrative, determining Vmax and Km accurately from a hyperbolic curve can be challenging. The Lineweaver-Burk plot, a double reciprocal plot of 1/V₀ versus 1/[S], linearizes the Michaelis-Menten equation, making it easier to determine these kinetic parameters.

The Lineweaver-Burk equation is:

1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax

This equation is in the form of a straight line (y = mx + c), where:

-

y-intercept = 1/Vmax

-

x-intercept = -1/Km

-

slope = Km/Vmax

Figure 2: Logical flow for determining Vmax and Km.

Chromogenic Substrates in Enzyme Kinetics

Chromogenic substrates are colorless compounds that are converted into a colored product by an enzymatic reaction.[7][8][9] This color change allows for the straightforward, real-time monitoring of the reaction progress using a spectrophotometer. The intensity of the color produced is directly proportional to the amount of product formed, and thus to the enzyme's activity.[7]

Commonly used chromogenic substrates include:

-

p-Nitrophenyl phosphate (pNPP): A substrate for alkaline and acid phosphatases, which hydrolyze it to the yellow product p-nitrophenol.[10][11]

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG): A substrate for β-galactosidase, which cleaves it to produce the yellow o-nitrophenol.

-

3,3',5,5'-Tetramethylbenzidine (TMB): A substrate for horseradish peroxidase (HRP), which in the presence of hydrogen peroxide, is oxidized to a blue product. The reaction can be stopped with acid, turning the product yellow.[8]

Experimental Protocols

The following are detailed methodologies for key enzyme kinetic experiments using chromogenic substrates.

General Experimental Workflow

A typical enzyme kinetics experiment using a chromogenic substrate involves preparing a series of reactions with varying substrate concentrations while keeping the enzyme concentration constant. The rate of product formation is then measured over time by monitoring the change in absorbance at a specific wavelength.

Figure 3: General workflow for an enzyme kinetics assay.

Protocol for Alkaline Phosphatase (ALP) Assay with pNPP

Objective: To determine the Km and Vmax of alkaline phosphatase using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Alkaline Phosphatase (e.g., from bovine intestinal mucosa)

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer: 1.0 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂

-

Stop Solution: 3.0 N NaOH

-

Spectrophotometer or microplate reader capable of reading at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of pNPP (e.g., 50 mM) in the assay buffer.

-

Prepare a series of pNPP dilutions from the stock solution in assay buffer (e.g., 0.5, 1, 2, 5, 10, 20 mM).

-

Prepare a working solution of alkaline phosphatase in assay buffer (e.g., 0.1 U/mL).

-

-

Assay Setup (96-well plate format):

-

To each well, add 50 µL of the appropriate pNPP dilution.

-

Include a blank for each substrate concentration containing 50 µL of the pNPP dilution and 50 µL of assay buffer (no enzyme).

-

Equilibrate the plate to the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the enzyme solution to each well (except blanks).

-

Immediately start measuring the absorbance at 405 nm every minute for 10-15 minutes.

-

-

Data Analysis:

-

For each substrate concentration, plot absorbance versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.

-

Convert V₀ from ΔAbs/min to µmol/min using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitrophenol at pH 9.8 is 18,500 M⁻¹cm⁻¹.

-

Plot V₀ versus [S] to generate a Michaelis-Menten curve.

-

Plot 1/V₀ versus 1/[S] to generate a Lineweaver-Burk plot and determine Km and Vmax.

-

Protocol for β-Galactosidase Assay with ONPG

Objective: To determine the kinetic parameters of β-galactosidase using o-nitrophenyl-β-D-galactopyranoside (ONPG).

Materials:

-

β-Galactosidase

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG)

-

Z-Buffer: 0.1 M sodium phosphate buffer, pH 7.0, containing 10 mM KCl, 1 mM MgSO₄, and 50 mM β-mercaptoethanol

-

Stop Solution: 1 M Na₂CO₃

-

Spectrophotometer or microplate reader capable of reading at 420 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ONPG (e.g., 4 mg/mL) in Z-buffer.

-

Prepare a series of ONPG dilutions from the stock solution in Z-buffer.

-

Prepare a working solution of β-galactosidase in Z-buffer.

-

-

Assay Setup:

-

In a microcentrifuge tube or well of a 96-well plate, combine the ONPG dilution and Z-buffer to a final volume of 500 µL.

-

Include a blank for each substrate concentration containing the ONPG dilution and Z-buffer (no enzyme).

-

Pre-warm the reactions to 37°C.

-

-

Reaction Initiation and Termination:

-

Initiate the reaction by adding a small volume (e.g., 100 µL) of the β-galactosidase solution.

-

Incubate at 37°C for a defined period (e.g., 15 minutes) during which the reaction is linear.

-

Stop the reaction by adding 500 µL of 1 M Na₂CO₃.

-

-

Measurement and Data Analysis:

-

Measure the absorbance of the yellow o-nitrophenol product at 420 nm.

-

Calculate the reaction velocity (V₀) based on the amount of product formed during the incubation time. The molar extinction coefficient for o-nitrophenol at pH 11 is 4,500 M⁻¹cm⁻¹.

-

Follow the data analysis steps outlined for the ALP assay to determine Km and Vmax.

-

Data Presentation

Quantitative data from enzyme kinetics experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Kinetic Parameters of Calf Intestinal Alkaline Phosphatase with pNPP

| Buffer Condition | Km (M) | Vmax (µmoles/min/unit) | kcat (s⁻¹) |

| 50 mM Tris-HCl, pH 11.0, 37°C | 7.6 x 10⁻⁴ | 3.12 | 82.98 |

| 100 mM Glycine-NaOH, pH 9.5, 37°C | 4.0 x 10⁻⁴ | 1.60 | 42.55 |

| Data adapted from relevant literature.[10] |

Table 2: Kinetic Parameters of β-Galactosidase from Lactobacillus plantarum HF571129

| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

| ONPG | 6.644 | 147.5 | 60.24 | 9.06 |

| Lactose | 23.28 | 10.88 | 64.02 | 2.75 |

| Data adapted from relevant literature.[12] |

Troubleshooting Common Issues

Enzyme assays with chromogenic substrates can be prone to various issues that can affect the accuracy and reproducibility of the results.

Table 3: Troubleshooting Guide for Chromogenic Enzyme Assays

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Signal | Inactive enzyme (improper storage, freeze-thaw cycles). | Use a fresh enzyme aliquot; ensure proper storage conditions. |

| Incorrect buffer pH or composition. | Verify buffer pH and composition; prepare fresh buffer. | |

| Substrate degradation. | Prepare fresh substrate solution; store protected from light. | |

| Presence of an inhibitor in the sample. | Dilute the sample; consider sample purification steps. | |

| High Background | Substrate auto-hydrolysis. | Run a no-enzyme control and subtract the background absorbance. |

| Contamination of reagents. | Use fresh, high-purity reagents. | |

| Non-specific binding in plate-based assays. | Ensure proper blocking steps are included. | |

| Non-linear Reaction Rate | Substrate depletion. | Use a lower enzyme concentration or a shorter reaction time. |

| Product inhibition. | Measure the initial velocity before product accumulation becomes significant. | |

| Enzyme instability under assay conditions. | Optimize assay conditions (pH, temperature, ionic strength). | |

| Poor Reproducibility | Inaccurate pipetting. | Calibrate pipettes; use reverse pipetting for viscous solutions. |

| Temperature fluctuations. | Ensure all reagents and plates are equilibrated to the assay temperature. | |

| Inconsistent incubation times. | Use a multichannel pipette for simultaneous addition of reagents. |

Conclusion

The use of chromogenic substrates provides a powerful and accessible method for studying enzyme kinetics. A thorough understanding of the Michaelis-Menten model, coupled with robust experimental design and data analysis, allows for the accurate determination of key kinetic parameters. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently perform and interpret enzyme kinetic assays, contributing to advancements in various scientific and therapeutic areas.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. assaygenie.com [assaygenie.com]

- 4. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]

- 5. ELISA Troubleshooting Guide [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. rpdata.caltech.edu [rpdata.caltech.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to L-Valine 4-Nitroanilide: Molecular Properties

This guide provides a focused overview of the fundamental molecular characteristics of L-Valine 4-nitroanilide, a chromogenic substrate commonly utilized in biochemical assays. The following sections detail its molecular formula and weight, presenting the data in a clear, tabular format for researchers, scientists, and professionals in drug development.

Core Molecular Data

L-Valine 4-nitroanilide is frequently used in its free base form as well as its hydrochloride salt to enhance solubility and stability. The key quantitative data for both forms are summarized below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| L-Valine 4-nitroanilide | C₁₁H₁₅N₃O₃ | 237.26[1] |

| L-Valine 4-nitroanilide hydrochloride | C₁₁H₁₅N₃O₃•HCl | 273.61 - 273.72[2][3] |

Note: The slight variation in the molecular weight of the hydrochloride salt is as reported by different suppliers.

Structural Components

The molecular structure of L-Valine 4-nitroanilide is composed of three primary chemical moieties: an L-valine residue, a p-nitroaniline group (also known as 4-nitroaniline), and an amide bond linking them. The hydrochloride salt form includes an additional hydrochloride component.

Caption: Logical relationship of L-Valine 4-nitroanilide's core components.

Experimental Protocols and Further Applications

While this document focuses on the core molecular properties of L-Valine 4-nitroanilide, its application in experimental settings is extensive. It is primarily used as a chromogenic substrate for various proteases, particularly elastase. The enzymatic cleavage of the amide bond releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically to determine enzyme activity.

Detailed experimental protocols are specific to the enzyme and assay conditions under investigation. Researchers should consult relevant literature for methodologies tailored to their specific application. This compound serves as a critical tool in enzyme kinetics and inhibitor screening assays within the drug discovery and development pipeline.

References

The Advent of L-Valine 4-Nitroanilide: A Chromogenic Revolution in Protease Biochemistry

A Technical Guide on the Discovery and Initial Applications of a Key Chromogenic Substrate

Introduction

The development of chromogenic substrates in the mid-20th century marked a pivotal moment in biochemistry, enabling simple and continuous monitoring of protease activity. Among these, L-Valine 4-nitroanilide and its derivatives emerged as crucial tools for studying a class of proteases with a preference for cleaving after hydrophobic amino acid residues, most notably elastase. This technical guide delves into the discovery and initial applications of L-Valine 4-nitroanilide, providing researchers, scientists, and drug development professionals with a comprehensive overview of its foundational role in enzyme kinetics and inhibitor screening.

While the specific discovery of the simple L-Valine 4-nitroanilide is not attributed to a single seminal publication, its development is intrinsically linked to the broader effort to create specific and sensitive chromogenic substrates for various proteases. The foundational work on p-nitroanilide substrates by Erlanger, Kokowsky, and Cohen in 1961, which introduced Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) for trypsin, laid the theoretical and practical groundwork for the synthesis of a wide array of similar compounds tailored to different enzyme specificities.

A significant advancement in the application of valine-containing p-nitroanilides came with the work of Kramps and colleagues in 1983, who described L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide as a highly specific substrate for human granulocyte elastase.[1][2][3] This highlighted the importance of the valine residue in achieving specificity for elastase and solidified the role of valine-based p-nitroanilides in studying this medically relevant enzyme.

Principle of Detection

The utility of L-Valine 4-nitroanilide as a chromogenic substrate lies in its clever design. The L-valine residue targets the substrate to the active site of specific proteases, such as elastase, which have a binding pocket that accommodates the hydrophobic isopropyl side chain of valine. Upon enzymatic cleavage of the amide bond between the valine and the 4-nitroaniline moiety, the colorless substrate releases the yellow-colored 4-nitroaniline (p-nitroaniline). The rate of formation of 4-nitroaniline, which can be continuously monitored by measuring the increase in absorbance at approximately 405-410 nm, is directly proportional to the enzyme's activity.

Data Presentation

The following tables summarize key quantitative data from early studies on valine-containing p-nitroanilide substrates, primarily focusing on elastase.

| Substrate | Enzyme | K_m_ (mmol/L) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal pH | Reference |

| L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide | Human Granulocyte Elastase | 0.55 | 6 | 10,909 | 8.3 | --INVALID-LINK--[1][2][3] |

| L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide | Porcine Pancreatic Elastase | ~2.0 | < 0.001 | < 0.5 | 8.3 | --INVALID-LINK--[1][2][3] |

| Parameter | Value | Notes |

| Molar Extinction Coefficient (ε) of 4-nitroaniline | 8,800 M⁻¹cm⁻¹ at 410 nm | This value is crucial for converting the rate of change in absorbance to the rate of product formation (moles per unit time).[4] |

| Absorbance Maximum of 4-nitroaniline | 405-410 nm | The specific wavelength for monitoring the reaction. |

Experimental Protocols

The following is a detailed methodology for a typical enzyme assay using a valine-containing p-nitroanilide substrate, adapted from the initial studies on granulocyte elastase.

Materials

-

Enzyme: Purified human granulocyte elastase.

-

Substrate: L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide.

-

Buffer: 0.1 M Tris-HCl, pH 8.3, containing 0.5 M NaCl.

-

Solvent for Substrate: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Spectrophotometer: Capable of measuring absorbance at 405 nm or 410 nm, with a thermostatically controlled cuvette holder.

-

Cuvettes: 1 cm path length quartz or disposable cuvettes.

Procedure

-

Substrate Preparation:

-

Prepare a stock solution of the substrate (e.g., 10 mM) in DMF or DMSO.

-

Further dilute the stock solution with the assay buffer to the desired final concentrations (e.g., ranging from 0.1 to 2 times the K_m_ value for kinetic studies).

-

-

Enzyme Preparation:

-

Prepare a stock solution of the purified enzyme in a suitable buffer (e.g., 0.05 M sodium acetate, pH 5.5, containing 0.1 M NaCl).

-

Immediately before use, dilute the enzyme stock solution with the assay buffer to a concentration that will result in a linear rate of absorbance change over a few minutes.

-

-

Assay Protocol:

-

Set the spectrophotometer to 405 nm and equilibrate the cuvette holder to 37°C.

-

In a 1 ml cuvette, add:

-

800 µL of assay buffer.

-

100 µL of the substrate solution at the desired concentration.

-

-

Pre-incubate the mixture in the spectrophotometer for 5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding 100 µL of the diluted enzyme solution and mix immediately by inverting the cuvette.

-

Record the increase in absorbance at 405 nm for 5-10 minutes, ensuring the rate is linear.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot (ΔA/min).

-

Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law:

-

v₀ (mol/min) = (ΔA/min) / (ε × l)

-

where ε is the molar extinction coefficient of 4-nitroaniline (8,800 M⁻¹cm⁻¹) and l is the path length of the cuvette (1 cm).

-

-

For kinetic analysis, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

-

Mandatory Visualization

Enzymatic cleavage of L-Valine 4-nitroanilide.

Experimental workflow for a protease assay.

Substrate specificity of proteases.

Conclusion

The introduction of L-Valine 4-nitroanilide and its derivatives represented a significant step forward in the study of proteases, particularly elastase. The simplicity of the chromogenic assay, combined with the specificity afforded by the valine residue, provided a powerful tool for elucidating enzyme kinetics, understanding substrate specificity, and screening for potential inhibitors. While the initial focus was on fundamental biochemical characterization, the principles and methodologies established with these early chromogenic substrates continue to be relevant in modern drug discovery and diagnostics, forming the basis for high-throughput screening assays and the development of more sophisticated probes for protease activity.

References

- 1. Enzymatic Assay of Plasmin with D-Val-Leu-Lys-p-Nitroanilide Dihydrochloride [sigmaaldrich.com]

- 2. tandfonline.com [tandfonline.com]

- 3. L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide, a highly specific substrate for granulocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elastase Substrate I, Colorimetric [sigmaaldrich.com]

In-Depth Technical Guide: Safety and Handling of L-Valine 4-Nitroanilide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for L-Valine 4-nitroanilide, a chromogenic substrate widely used in enzymatic assays. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental results.

Chemical and Physical Properties

L-Valine 4-nitroanilide hydrochloride is a white to off-white powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of L-Valine 4-nitroanilide hydrochloride

| Property | Value |

| Synonyms | L-Val-pNA·HCl, L-Valine p-nitroanilide hydrochloride |

| CAS Number | 77835-49-5 |

| Molecular Formula | C₁₁H₁₅N₃O₃·HCl |

| Molecular Weight | 273.61 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥ 99% (HPLC) |

| Optical Rotation | [a]D20 = +63 ± 2º (c=1 in MeOH) |

| Storage Temperature | ≤ -4 °C |

Hazard Identification and Safety Precautions

While some safety data sheets for L-Valine suggest it is not a hazardous substance, the introduction of the 4-nitroanilide group may alter its toxicological properties. Therefore, it is prudent to handle L-Valine 4-nitroanilide with care, assuming it may be a potential irritant and harmful if ingested or inhaled.

Table 2: Hazard Identification and Personal Protective Equipment (PPE)

| Hazard | Description | Recommended PPE |

| Acute Oral Toxicity | May be harmful if swallowed. | Standard laboratory attire |

| Skin Corrosion/Irritation | May cause skin irritation upon prolonged contact. | Protective gloves |

| Serious Eye Damage/Irritation | May cause eye irritation. | Safety glasses with side shields or goggles |

| Acute Inhalation Toxicity | May be harmful if inhaled, potentially causing respiratory tract irritation. | Respiratory protection (if dust is generated) |

General Handling Precautions:

-

Work in a well-ventilated area to minimize inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of exposure or a spill, follow the procedures outlined below.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |

| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Spill Response:

In case of a spill, wear appropriate personal protective equipment. Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. Clean the spill area thoroughly.

Caption: Workflow for routine handling, emergency response, and spill cleanup of L-Valine 4-nitroanilide.

Experimental Protocols

L-Valine 4-nitroanilide is a chromogenic substrate for various proteases, such as elastase. The enzymatic reaction cleaves the amide bond, releasing p-nitroaniline, which can be quantified spectrophotometrically at approximately 405 nm.

General Enzymatic Assay Protocol (Example with Elastase)

This protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.

Materials:

-

L-Valine 4-nitroanilide hydrochloride

-

Porcine Pancreatic Elastase

-

Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Substrate Stock Solution:

-

Dissolve L-Valine 4-nitroanilide hydrochloride in the appropriate buffer (e.g., Tris-HCl) to a stock concentration (e.g., 10 mM). The solubility may be enhanced by using a small amount of an organic solvent like DMSO before diluting with buffer.

-

-

Prepare Enzyme Solution:

-

Prepare a stock solution of elastase in the assay buffer. The final concentration will depend on the enzyme's activity and should be determined empirically.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to each well.

-

Add the substrate solution to each well to achieve the desired final concentration.

-

To initiate the reaction, add the enzyme solution to the wells. The final volume in each well should be consistent (e.g., 200 µL).

-

Include appropriate controls:

-

Blank: Buffer and substrate, no enzyme.

-

Enzyme control: Buffer and enzyme, no substrate.

-

-

-

Data Acquisition:

-

Immediately place the microplate in a plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Subtract the rate of the blank from the rates of the experimental wells.

-

The concentration of the released p-nitroaniline can be calculated using the Beer-Lambert law (ε of p-nitroaniline at 405 nm is approximately 10,500 M⁻¹cm⁻¹).

-

Caption: A generalized workflow for performing an enzymatic assay using L-Valine 4-nitroanilide as a substrate.

Disposal Considerations

Dispose of L-Valine 4-nitroanilide and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain or in regular trash.

Toxicological Information

Disclaimer: This guide is intended for informational purposes only and does not substitute for a comprehensive risk assessment by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) for the specific product you are using.

References

L-Valine 4-Nitroanilide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Valine 4-nitroanilide is a chromogenic substrate extensively utilized in biochemical assays to determine the activity of proteases. The enzymatic cleavage of the amide bond releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically. The integrity and stability of this substrate are paramount for obtaining accurate and reproducible kinetic data. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-Valine 4-nitroanilide, based on currently available data.

Chemical and Physical Properties

L-Valine 4-nitroanilide hydrochloride is a white to off-white powder.[1] It is recognized for its stability and solubility in aqueous solutions, a key characteristic for its application in various laboratory experiments.[1]

| Property | Value |

| Synonyms | L-Val-pNA·HCl |

| Appearance | White to off-white powder[1] |

| Molecular Formula | C₁₁H₁₅N₃O₃·HCl[1] |

| Molecular Weight | 273.61 g/mol [1] |

| Purity | ≥ 99% (HPLC)[1] |

Stability Profile

While specific quantitative data from comprehensive stability studies on L-Valine 4-nitroanilide under various conditions (e.g., a range of pH values, temperatures, and light exposure) is not extensively available in public literature, general stability characteristics can be inferred from supplier recommendations and the nature of similar chemical compounds.

Temperature Stability

The primary recommendation for the long-term storage of L-Valine 4-nitroanilide hydrochloride is at temperatures of ≤ -4 °C .[1] Storing the compound at low temperatures is crucial for minimizing potential degradation over time. For the parent compound L-Valine, storage in solvent at -80°C is recommended for up to 2 years, and at -20°C for 1 year.[2] While not directly applicable to the nitroanilide derivative, this suggests that colder temperatures are generally favorable for the stability of valine-containing compounds.

Stability in Solution

L-Valine 4-nitroanilide hydrochloride is noted for its stability in aqueous solutions, which is advantageous for its use in enzyme assays.[1] However, the long-term stability in solution at various pH values and temperatures has not been quantitatively documented in readily available literature. For general chromogenic substrates, it is advised that solutions are stable for several weeks at room temperature (25°C) and for more than six months when stored in a refrigerator (2–8 °C). It is also noted that the stability of these substrates is considerably reduced in alkaline buffers.

Photostability

Storage Recommendations

To ensure the longevity and reliability of L-Valine 4-nitroanilide, the following storage conditions are recommended:

| Condition | Recommendation |

| Solid Form | Store at ≤ -4 °C in a tightly sealed container in a dry, well-ventilated place.[1][3] |

| In Solution | For short-term use, solutions can be stored at 2-8 °C. For long-term storage of stock solutions, it is advisable to aliquot and freeze at -20 °C or below. Avoid repeated freeze-thaw cycles. |

| Light Exposure | Protect from light by storing in an amber vial or a dark location. |

| Incompatible Materials | Avoid contact with strong oxidizing agents.[3] |

Potential Degradation Pathway

The primary degradation pathway for L-Valine 4-nitroanilide under typical laboratory conditions is likely the hydrolysis of the amide bond, which would release L-Valine and p-nitroaniline. This process can be accelerated by elevated temperatures and non-neutral pH conditions.

Caption: Potential hydrolytic degradation of L-Valine 4-nitroanilide.

Experimental Protocol for Stability Assessment (Hypothetical)

For researchers wishing to perform a detailed stability study on L-Valine 4-nitroanilide, the following is a general experimental workflow.

Caption: Workflow for a forced degradation study of L-Valine 4-nitroanilide.

Methodology

-

Preparation of Stock Solution: Dissolve a precisely weighed amount of L-Valine 4-nitroanilide hydrochloride in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a known concentration.

-

Application of Stress Conditions:

-

Temperature: Store aliquots of the solution at various temperatures (e.g., 4°C, 25°C, and an elevated temperature like 40°C to accelerate degradation).

-

pH: Prepare solutions in buffers of different pH values (e.g., pH 3, 5, 7, 9) and store at a constant temperature.

-

Light: Expose aliquots to controlled light conditions (e.g., ambient laboratory light and a photostability chamber with a defined light source) while keeping a control sample in the dark.

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw an aliquot from each condition.

-

Analytical Method: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer).

-

Column: A C18 reversed-phase column.

-

Detection: Monitor the absorbance at a wavelength where both the parent compound and the primary degradation product (p-nitroaniline) can be detected (e.g., 315 nm for p-nitroaniline).

-

-

Data Analysis:

-

Quantify the peak area of L-Valine 4-nitroanilide at each time point to determine the percentage remaining.

-

Identify and quantify any degradation products.

-